molecular formula C8H7NO2 B13711900 Benzo[c]isoxazol-3-ylmethanol

Benzo[c]isoxazol-3-ylmethanol

Cat. No.: B13711900
M. Wt: 149.15 g/mol
InChI Key: CMELIBJCGSNPFR-UHFFFAOYSA-N
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Description

Benzo[c]isoxazole-3-methanol is a heterocyclic compound that features a fused benzene and isoxazole ring structure. This compound is of significant interest in medicinal chemistry due to its unique chemical properties and potential biological activities. The presence of both nitrogen and oxygen atoms in the isoxazole ring contributes to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]isoxazole-3-methanol typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach involves the reaction of hydroxylamine with β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment .

Industrial Production Methods

Industrial production of Benzo[c]isoxazole-3-methanol often employs scalable and cost-effective methods. The use of metal-free synthetic routes is gaining popularity due to the environmental and economic benefits. These methods avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

Benzo[c]isoxazole-3-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene or isoxazole rings.

Mechanism of Action

The mechanism of action of Benzo[c]isoxazole-3-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c]isoxazole-3-methanol is unique due to its specific ring structure and the presence of the methanol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,1-benzoxazol-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-5-8-6-3-1-2-4-7(6)9-11-8/h1-4,10H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMELIBJCGSNPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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